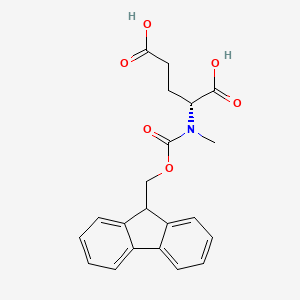

Fmoc-N-Me-D-Glu-OH

CAS No.:

Cat. No.: VC20435361

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO6 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid |

| Standard InChI | InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m1/s1 |

| Standard InChI Key | FGKBEQMQAJSEQI-GOSISDBHSA-N |

| Isomeric SMILES | CN([C@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-D-Glu-OH belongs to the class of N-methylated, Fmoc-protected amino acids. Its molecular formula is C<sub>25</sub>H<sub>29</sub>NO<sub>6</sub>, with a molecular weight of 439.50 g/mol . The compound’s stereochemistry is defined by the D-configuration at the glutamic acid α-carbon, which is critical for its resistance to proteolytic degradation . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fmoc-N-Me-D-Glu-OH

The tert-butyl ester (OtBu) at the γ-carboxyl group serves as a temporary protecting group during SPPS, which is later cleaved under acidic conditions . The Fmoc group, removable via piperidine treatment, ensures orthogonal protection strategies during peptide elongation .

Synthesis and Manufacturing

Fmoc-N-Me-D-Glu-OH is synthesized through a multi-step process involving:

-

N-Methylation of D-Glutamic Acid: Reductive alkylation or direct methylation introduces the N-methyl group, which restricts rotational freedom and enhances peptide stability .

-

Fmoc Protection: The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .

-

tert-Butyl Esterification: The γ-carboxyl group is esterified with tert-butanol to prevent undesired side reactions during peptide coupling .

Critical quality control measures include HPLC purity assessments (>98%) and impurity profiling. Common impurities include:

Applications in Peptide Science

Conformational Control in Peptide Design

The N-methyl group introduces steric hindrance, reducing hydrogen-bonding capacity and minimizing aggregation-prone β-sheet formations. This property is exploited in designing:

Solid-Phase Peptide Synthesis (SPPS)

As a building block, Fmoc-N-Me-D-Glu-OH enables:

-

Side-Chain Diversification: The tert-butyl ester allows selective deprotection for conjugation with fluorescent tags or cytotoxic agents .

-

Peptide Cyclization: The D-configuration facilitates backbone modifications for macrocyclic peptides .

Table 2: Comparative Analysis of Fmoc-Protected Glutamic Acid Derivatives

| Derivative | N-Methylation | Configuration | Key Application |

|---|---|---|---|

| Fmoc-Glu-OH | No | L | Standard SPPS |

| Fmoc-N-Me-L-Glu(OtBu)-OH | Yes | L | Protease-resistant motifs |

| Fmoc-N-Me-D-Glu(OtBu)-OH | Yes | D | Enhanced metabolic stability |

Recent Advancements and Future Directions

Recent studies emphasize its role in peptide-drug conjugates (PDCs), where the D-configuration improves tumor-targeting efficiency . Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume